5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Description
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene (CAS Ref: 10-F319365) is a fluorinated aromatic compound with a bromine atom at position 5, fluorine atoms at positions 1 and 2, and a trifluoromethyl (-CF₃) group at position 3 of the benzene ring. Its molecular formula is C₇H₃BrF₅, with a molecular weight of 259.9157 . The trifluoromethyl group is strongly electron-withdrawing, significantly influencing the compound's electronic properties and reactivity. This compound is primarily used in organic synthesis and materials science, particularly in cross-coupling reactions and as a precursor for advanced materials .
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPARTGIVEPLLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628959 | |
| Record name | 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240122-25-2 | |
| Record name | 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene typically involves a substitution reaction on trifluoromethylbenzene. The process includes reacting trifluoromethylbenzene with bromine and hydrogen fluoride under controlled temperature and pressure conditions . This method ensures the selective introduction of bromine and fluorine atoms onto the benzene ring, resulting in the desired compound.
Chemical Reactions Analysis
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in organic synthesis, where the bromine atom can be replaced by other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable reagent in organic synthesis, enabling the creation of more complex molecules[][1].
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties[][1].
Industry: It is employed in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals[][1].
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets, primarily through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene (CAS 947534-36-3)
- Molecular Formula : C₈H₄BrF₅O
- Molecular Weight : 291.01 .
- Key Differences :
- The trifluoromethyl (-CF₃) group is replaced by a trifluoroethoxy (-OCH₂CF₃) group.
- The oxygen atom in the trifluoroethoxy group increases polarity compared to the purely hydrophobic -CF₃ group.
- Applications : Likely used in pharmaceutical intermediates due to its enhanced solubility in polar solvents .
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene (CAS 947534-38-5)
- Molecular Formula : C₉H₉BrF₂O₂
- Molecular Weight : 271.07 .
- Key Differences: The -CF₃ group is replaced by a methoxyethoxy (-OCH₂CH₂OCH₃) substituent. Reduced electronegativity compared to fluorinated groups, leading to lower thermal stability but improved solubility in non-polar solvents. Reactivity: Less prone to electron-deficient aromatic substitution due to weaker electron-withdrawing effects .
5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene (CAS 80245-29-0)
- Molecular Formula : C₉H₈BrF₃
- Molecular Weight : 259.07 .
- Key Differences :
- Fluorine atoms at positions 1 and 2 are replaced by methyl (-CH₃) groups.
- Methyl groups are electron-donating, increasing the ring's electron density and reactivity toward electrophilic substitution.
- Applications : Used in agrochemical synthesis where steric hindrance from methyl groups modulates reaction pathways .
Physicochemical Properties
Biological Activity
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene, with the CAS number 240122-25-2, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrF. The presence of multiple fluorine atoms significantly influences its chemical properties, including lipophilicity and metabolic stability. The trifluoromethyl group is known to enhance the biological activity of compounds due to its electron-withdrawing effects.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Cancer Cell Inhibition : Preliminary studies suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231 by inducing apoptosis through the activation of caspase pathways.
- Biochemical Pathways : The compound appears to interfere with key signaling pathways involved in cell proliferation and survival. Specifically, it may modulate pathways related to the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is crucial for tumor growth and survival.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:
- Bioavailability : In vitro assays suggest that the compound has good bioavailability due to its lipophilic nature, allowing for effective cellular uptake.
- Metabolism : The metabolism of this compound involves oxidative pathways that may lead to the formation of active metabolites. However, detailed metabolic studies are still required to fully elucidate these pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, this compound exhibited synergistic effects leading to enhanced anti-tumor activity. This suggests potential for combination therapies in clinical settings .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar fluorinated compounds is beneficial:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-Fluoro-2-hydroxybenzoic acid | Antimicrobial | Inhibition of bacterial cell wall synthesis |
| 4-Trifluoromethylphenol | Antioxidant | Scavenging free radicals |
| 2-Bromo-4-trifluoromethylphenol | Anticancer | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
